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Compound of Interest

Compound Name: NR-V04

Cat. No.: B15603368

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, components, and
mechanism of action of the NR-V04 PROTAC (Proteolysis Targeting Chimera), a novel
degrader of the nuclear receptor subfamily 4 group A member 1 (NR4A1). NR-V04 represents a
promising strategy for cancer immunotherapy by targeting the tumor microenvironment.

Core Structure and Components

The NR-V04 PROTAC is a bifunctional molecule meticulously designed to induce the
degradation of the NR4A1 protein.[1][2] Its architecture consists of three key components
connected by chemical linkers: a ligand that binds to the target protein (NR4A1), a linker
moiety, and a ligand that recruits an E3 ubiquitin ligase.[3]

o Target Ligand (Warhead): The NR-V04 PROTAC utilizes a derivative of Celastrol as its
warhead to bind to the NR4A1 protein.[1] Celastrol itself has a moderate binding affinity for
NR4A1, making it a suitable starting point for a PROTAC.[2]

 Linker: A polyethylene glycol (PEG)-based linker, specifically a 4-PEG linker, connects the
target ligand to the E3 ligase ligand.[4][5] The length and composition of the linker are critical
for optimizing the formation of a stable ternary complex between the target protein and the
E3 ligase.
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o E3 Ligase Ligand: NR-V04 incorporates a ligand for the Von Hippel-Lindau (VHL) E3
ubiquitin ligase.[3][4] This component is responsible for hijacking the cell's natural protein
disposal machinery.

The overall structure can be conceptualized as: [NR4A1 Ligand (Celastrol-based)] - [4-PEG
Linker] - [VHL E3 Ligase Ligand].

Mechanism of Action

NR-V04 functions by inducing the formation of a ternary complex between the NR4A1 protein
and the VHL E3 ligase.[5] This proximity leads to the polyubiquitination of NR4A1 by the E3
ligase, marking it for degradation by the proteasome.[4][5] This targeted degradation of NR4A1
has been shown to modulate the tumor microenvironment, enhancing anti-cancer immune
responses.[1][2]
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Caption: Mechanism of action of NR-V04 PROTAC.
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Quantitative Data

The efficacy of NR-V04 in degrading NR4A1 has been quantified in various cancer cell lines.
The following table summarizes the key degradation parameters.

. o Treatment
Cell Line Description DC50 (nM) . Reference
Time (hours)

Human

CHL-1 228.5 16 [1][5]
Melanoma
Human

A375 518.8 16 [1][5]
Melanoma

Experimental Protocols

The development and characterization of NR-V04 involved several key experimental
procedures to validate its mechanism of action and efficacy.

Immunoblotting for NR4A1 Degradation

o Objective: To determine the degradation of NR4AL1 protein levels upon treatment with NR-
Vvo4.

o Methodology:

o CHL-1 and A375 human melanoma cells were treated with varying concentrations of NR-
V04 for 16 hours.

o Following treatment, cells were lysed, and protein concentrations were determined.

o Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane was blocked and then incubated with primary antibodies against NR4A1
and a loading control (e.g., B-actin).

o After washing, the membrane was incubated with a corresponding secondary antibody.
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o Protein bands were visualized using an appropriate detection system, and band intensities
were gquantified to determine the extent of NR4A1 degradation.

Co-Immunoprecipitation (Co-IP) for Ternary Complex

Formation
¢ Objective: To confirm the formation of the NR4A1-NR-V04-VHL ternary complex.

o Methodology:
o HEK293T cells were engineered to express Flag-tagged NR4AL.
o These cells were treated with either DMSO (control) or NR-V04.

o Cell lysates were prepared and incubated with anti-Flag antibody conjugated to magnetic
beads to pull down NR4A1.[5]

o The beads were washed to remove non-specific binders.

o The immunoprecipitated proteins were eluted and analyzed by immunoblotting using
antibodies against VHL to detect its presence in the complex with NR4AL.

Proximity Ligation Assay (PLA)

¢ Objective: To visualize the close proximity of NR4A1 and VHL within cells, indicative of
ternary complex formation.

e Methodology:

o Cells were treated with NR-V04, celastrol, or DMSO.[5]

o

The cells were then fixed and permeabilized.

o

Primary antibodies against NR4A1 and VHL were added.

o

PLA probes (secondary antibodies with attached DNA oligonucleotides) were then added.
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o When the probes are in close proximity, the DNA strands can be ligated to form a circular
template.

o This template is then amplified via rolling circle amplification.

o The amplified product is detected using fluorescently labeled oligonucleotides, with strong
signals indicating that NR4A1 and VHL are in close proximity.[5]

Signaling and Therapeutic Implications

NR-V04-mediated degradation of NR4A1 has significant effects on the tumor microenvironment
(TME), promoting an anti-tumor immune response.
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Caption: Impact of NR-V04 on the tumor microenvironment.
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By degrading NR4A1, NR-V04 leads to an increase in tumor-infiltrating B cells and effector
memory CD8+ T cells, while reducing the population of monocytic myeloid-derived suppressor
cells (m-MDSCs).[1][2] These changes collectively shift the TME from an immune-suppressive
to an immune-active state, thereby inhibiting tumor growth.[1][2] This positions NR-V04 as a
promising therapeutic agent for various cancers, including melanoma.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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